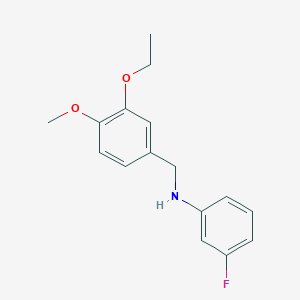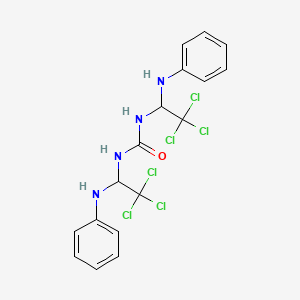![molecular formula C24H18N4O B4922781 N-allyl-N'-dibenzo[a,c]phenazin-11-ylurea](/img/structure/B4922781.png)
N-allyl-N'-dibenzo[a,c]phenazin-11-ylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-allyl-N'-dibenzo[a,c]phenazin-11-ylurea, commonly known as DBU, is a highly potent organic compound that has gained significant attention in the field of scientific research. DBU is a nitrogen-containing heterocyclic compound that has been widely studied for its unique properties and potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.
Mécanisme D'action
The mechanism of action of DBU is not fully understood, but it is believed to involve the inhibition of key enzymes involved in the growth and proliferation of cancer cells. DBU has also been shown to act as a strong nucleophile, which makes it an effective catalyst in organic synthesis reactions.
Biochemical and Physiological Effects:
DBU has been shown to exhibit a wide range of biochemical and physiological effects. In addition to its potent antitumor activity, DBU has also been shown to exhibit antibacterial and antiviral activity. DBU has also been studied for its potential use as a corrosion inhibitor in the oil and gas industry.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using DBU in laboratory experiments is its high reactivity and potency, which makes it an effective catalyst in a wide range of organic synthesis reactions. However, one of the main limitations of using DBU is its potential toxicity, which can pose a risk to researchers working with the compound.
Orientations Futures
There are several future directions for the study of DBU, including the development of more efficient and environmentally friendly synthesis methods, the exploration of new applications in the fields of material science and nanotechnology, and the investigation of the compound's potential as a therapeutic agent for the treatment of various diseases. Further research is also needed to fully understand the mechanism of action of DBU and to identify potential side effects and toxicity concerns.
Méthodes De Synthèse
DBU can be synthesized through a variety of methods, including the reaction of 1,2-diaminobenzene with benzophenone in the presence of a base, such as potassium carbonate or sodium hydroxide. Another common method involves the reaction of 1,2-phenylenediamine with dibenzoyl peroxide in the presence of a tertiary amine, such as triethylamine or pyridine.
Applications De Recherche Scientifique
DBU has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, DBU has been shown to exhibit potent antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. DBU has also been studied for its potential use as a catalyst in organic synthesis reactions, including the synthesis of cyclic carbonates and the ring-opening polymerization of lactones.
Propriétés
IUPAC Name |
1-phenanthro[9,10-b]quinoxalin-11-yl-3-prop-2-enylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4O/c1-2-13-25-24(29)26-15-11-12-20-21(14-15)28-23-19-10-6-4-8-17(19)16-7-3-5-9-18(16)22(23)27-20/h2-12,14H,1,13H2,(H2,25,26,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFLKRZOEXXDZJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)NC1=CC2=C(C=C1)N=C3C4=CC=CC=C4C5=CC=CC=C5C3=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenanthro[9,10-b]quinoxalin-11-yl-3-prop-2-enylurea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B4922709.png)
![8-[2-(2,3,5-trimethylphenoxy)ethoxy]quinoline](/img/structure/B4922725.png)
![5-{2-[4-(2,3-dimethylphenyl)-1-piperazinyl]ethyl}-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B4922733.png)

![methyl 3-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4922741.png)
![2-methyl-N-[2-({2-oxo-2-[(tetrahydro-2-furanylmethyl)amino]ethyl}thio)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B4922749.png)
![2-{[5-(2-anilino-2-oxoethyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-3-nitrophenyl)acetamide](/img/structure/B4922761.png)
![N-[1-({[3-(4-morpholinyl)propyl]amino}carbonyl)-2-(2-thienyl)vinyl]benzamide](/img/structure/B4922762.png)
![4-[(cyclopentylamino)sulfonyl]-2-thiophenecarboxylic acid](/img/structure/B4922767.png)
![6-bromo-4-(2-isopropoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B4922769.png)

methanol](/img/structure/B4922791.png)
